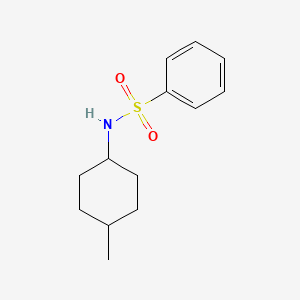

N-(4-methylcyclohexyl)benzenesulfonamide

Beschreibung

Eigenschaften

Molekularformel |

C13H19NO2S |

|---|---|

Molekulargewicht |

253.36 g/mol |

IUPAC-Name |

N-(4-methylcyclohexyl)benzenesulfonamide |

InChI |

InChI=1S/C13H19NO2S/c1-11-7-9-12(10-8-11)14-17(15,16)13-5-3-2-4-6-13/h2-6,11-12,14H,7-10H2,1H3 |

InChI-Schlüssel |

XEDLBJMUWYMRIP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Conditions and Optimization

-

Solvent System : Dichloromethane (DCM) or chloroform is typically employed due to their inertness and ability to dissolve both reactants.

-

Base : Pyridine or aqueous sodium hydroxide is used to neutralize HCl generated during the reaction, preventing protonation of the amine and ensuring efficient nucleophilic attack.

-

Molar Ratios : A 1:1 molar ratio of amine to sulfonyl chloride is standard, though excess sulfonyl chloride (1.1–1.2 equiv.) may improve yields.

-

Temperature : Reactions are conducted at room temperature (20–25°C) to moderate exothermicity.

Example Protocol (adapted from):

-

Dissolve 4-methylcyclohexylamine (10 mmol) in 30 mL DCM.

-

Add benzenesulfonyl chloride (10 mmol) dropwise under stirring.

-

Introduce pyridine (12 mmol) to scavenge HCl.

-

Stir for 24 hours, followed by washing with 5% HCl and water.

-

Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Recrystallize from ethanol to obtain pure product (yield: 75–85%).

Alternative Synthetic Pathways

Isocyanate Intermediate Route

In pharmaceutical contexts, this compound is often synthesized via trans-4-methylcyclohexyl isocyanate intermediates. This method is critical for producing glimepiride precursors:

-

Synthesis of trans-4-Methylcyclohexylamine HCl :

-

Conversion to Isocyanate :

-

Coupling with Sulfonamide :

Purification and Characterization

Recrystallization Techniques

Analytical Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.80–7.60 (m, 4H, aromatic), 3.10 (br s, 1H, NH), 2.40–1.20 (m, 11H, cyclohexyl and CH₃).

Comparative Analysis of Methods

Industrial-Scale Considerations

Process Optimization

-

Catalytic Hydrogenation : Replacing stoichiometric reagents with Pd/C or Raney nickel reduces waste in trans-4-methylcyclohexylamine synthesis.

-

Solvent Recovery : Distillation and recycling of acetone/methanol mixtures cut costs by 20–30%.

Emerging Methodologies

Analyse Chemischer Reaktionen

Types of Reactions: N-(4-methylcyclohexyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

N-(4-methylcyclohexyl)benzenesulfonamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its use as a potential therapeutic agent due to its ability to inhibit certain enzymes and pathways.

Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Wirkmechanismus

The mechanism of action of N-(4-methylcyclohexyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and leading to downstream effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

N-Cyclohexylbenzenesulfonamide (CAS 3237-31-8)

- Structure : Lacks the 4-methyl group on the cyclohexyl ring.

- Molecular Weight : 239.33 g/mol (vs. 253.38 g/mol for the 4-methyl analog).

N-(4-Hydroxyphenyl)benzenesulfonamide

- Structure : Features a hydroxyl group on the phenyl ring instead of a methyl group on the cyclohexyl moiety.

- Impact : The hydroxyl group enables strong hydrogen bonding (N–H⋯O and O–H⋯O interactions), leading to higher melting points and crystalline stability compared to the hydrophobic 4-methylcyclohexyl analog .

N-Benzyl-N-cyclohexyl-4-methylbenzenesulfonamide

- Structure : Incorporates a benzyl group on the cyclohexyl nitrogen.

- Impact : The benzyl substitution increases molecular rigidity and may enhance binding to aromatic protein pockets. Synthesis involves sodium hydride and benzyl chloride, yielding a crystalline product with defined intermolecular interactions .

Electronic and Steric Modifications

(E)-N-[2-(3,5-Di-tert-butyl-2-hydroxy-benzylideneamino)cyclohexyl]-4-methylbenzenesulfonamide

- Structure : Contains a bulky di-tert-butyl-hydroxybenzylidene group.

- Impact : The steric bulk reduces conformational flexibility, as confirmed by single-crystal X-ray data (R factor = 0.045). This could lower solubility but improve selectivity in biological targets .

Alkylimino-Substituted Sulfonamides (e.g., N-ethyl, N-propyl derivatives)

- Structure : Variable alkyl chain lengths on the sulfonamide nitrogen.

- Impact : Quantum chemical studies indicate longer alkyl chains increase lipophilicity and alter HOMO-LUMO gaps, affecting reactivity and interaction with biological membranes .

Thiazole- and Pyrimidine-Substituted Sulfonamides

- Examples: (E)-4-((4-chlorobenzylidene)amino)-N-(thiazole-2-yl)benzenesulfonamide.

- Impact : Heterocyclic substituents enhance binding to enzymes like carbonic anhydrase, with docking studies showing improved affinity due to π-π stacking and hydrogen bonding .

4-Methoxy-N-(4-methylcyclohexyl)benzamide

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Melting Point (°C) | Solubility Trends |

|---|---|---|---|---|

| N-(4-Methylcyclohexyl)benzenesulfonamide | 253.38 | Sulfonamide, 4-methylcyclohexyl | N/A | Moderate (hydrophobic) |

| N-Cyclohexylbenzenesulfonamide | 239.33 | Sulfonamide, cyclohexyl | N/A | Higher in polar solvents |

| N-(4-Hydroxyphenyl)benzenesulfonamide | 249.29 | Sulfonamide, hydroxyl | >200 | Low (crystalline) |

| N-Benzyl-N-cyclohexyl-4-methylbenzenesulfonamide | 357.49 | Sulfonamide, benzyl | N/A | Low (steric hindrance) |

Q & A

Q. What are the standard synthetic routes for N-(4-methylcyclohexyl)benzenesulfonamide, and how can reaction purity be optimized?

The synthesis typically involves alkylation of 4-methylbenzenesulfonamide with 4-methylcyclohexyl halides. A documented method uses sodium hydride as a base in DMF, followed by nucleophilic substitution with 4-methylcyclohexyl chloride. Post-reaction purification via recrystallization (e.g., methanol) yields high-purity product . Key parameters include stoichiometric control (e.g., 1:2 molar ratio of sulfonamide to alkylating agent) and reaction monitoring via TLC/HPLC.

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize the lattice?

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL) is standard. The structure reveals intermolecular N–H⋯O and C–H⋯O hydrogen bonds between sulfonamide groups and adjacent aromatic/cyclohexyl moieties, similar to related sulfonamides . Bond lengths (e.g., S–N ≈ 1.63 Å) and angles align with sulfonamide geometry .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : H/C NMR identifies cyclohexyl (δ ~1.2–2.1 ppm) and sulfonamide (δ ~7.5–7.8 ppm) protons.

- IR : Strong S=O stretches near 1150–1350 cm confirm sulfonamide functionality.

- Mass Spectrometry : ESI-MS provides molecular ion peaks matching the exact mass (e.g., [M+H] ≈ 294.1 g/mol) .

Advanced Research Questions

Q. How can discrepancies in reported biological activities of sulfonamide derivatives be resolved?

Contradictions (e.g., antimicrobial vs. inactive results) may arise from substituent effects or assay conditions. Computational approaches like molecular docking (e.g., targeting dihydropteroate synthase for antibacterial activity) and QSAR studies can correlate structural features (e.g., cyclohexyl lipophilicity) with bioactivity . Experimental validation via standardized MIC assays under controlled pH/temperature is critical .

Q. What advanced crystallographic refinement strategies improve accuracy for sulfonamide structures?

SHELXL’s twin refinement and Flack parameter analysis are essential for non-centrosymmetric crystals. For nearly centrosymmetric structures, the Flack x parameter avoids false chirality-polarity indications observed with Rogers’ η method. Hydrogen-bond networks are refined using restraints on thermal parameters (U) .

Q. How does the substituent on the cyclohexyl ring influence physicochemical properties?

- Lipophilicity : 4-Methylcyclohexyl increases logP compared to unsubstituted analogs, enhancing membrane permeability (measured via HPLC-derived partition coefficients).

- Solubility : Polar sulfonamide groups counteract hydrophobic cyclohexyl effects, with solubility in DMSO >50 mg/mL.

- Thermal Stability : DSC shows decomposition >250°C, correlating with rigid cyclohexyl-sulfonamide interactions .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

DFT calculations (e.g., B3LYP/6-31G*) model transition states for sulfonamide alkylation. Fukui indices identify nucleophilic sites (e.g., sulfonamide nitrogen), while solvent effects (DMF vs. THF) are simulated via COSMO-RS .

Data Contradiction Analysis

Q. Why do crystallographic studies report variable hydrogen-bonding motifs for structurally similar sulfonamides?

Differences arise from crystallization solvents (e.g., methanol vs. acetonitrile) and packing effects. For example, N-(4-hydroxyphenyl)benzenesulfonamide forms O–H⋯O bonds absent in methyl-substituted analogs. Hirshfeld surface analysis quantifies these variations .

Q. How to address conflicting reports on enzymatic inhibition mechanisms?

Some studies propose competitive inhibition (e.g., carbonic anhydrase), while others suggest allosteric modulation. Surface plasmon resonance (SPR) can measure binding kinetics (k/k), and mutagenesis studies identify critical residues (e.g., Zn coordination in catalytic sites) .

Methodological Tables

Q. Table 1: Key Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| Space group | P | |

| Bond length (S–N) | 1.63 Å | |

| Hydrogen bonds (N–H⋯O) | 2.89 Å, 168° |

Q. Table 2: Synthetic Optimization

| Condition | Effect on Yield |

|---|---|

| NaH in DMF, 25°C | 75% yield, minimal byproducts |

| KCO in acetone | 50% yield, requires longer time |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.